molecular formula C14H9ClF2O2 B8001703 2-Chloro-2,2-difluoro-1-(4-phenoxyphenyl)ethanone

2-Chloro-2,2-difluoro-1-(4-phenoxyphenyl)ethanone

Cat. No.: B8001703
M. Wt: 282.67 g/mol
InChI Key: QSXJIYWLRKCHJK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2,2-difluoro-1-(4-phenoxyphenyl)ethanone typically involves the reaction of 2,2-difluoroacetophenone with appropriate reagents under controlled conditions. One common method includes the use of anhydrous aluminum chloride as a catalyst and acetic anhydride as a reagent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, at temperatures below 60°C to prevent decomposition .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2,2-difluoro-1-(4-phenoxyphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include aryl difluoromethyl ethers and chlorodifluoromethyl-containing compounds .

Mechanism of Action

The mechanism of action of 2-Chloro-2,2-difluoro-1-(4-phenoxyphenyl)ethanone involves its role as a difluorocarbene reagent. It generates difluorocarbene intermediates, which can react with various substrates to form fluorinated products. These intermediates are highly reactive and can participate in multiple reaction pathways, including nucleophilic substitution and addition reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-2,2-difluoro-1-(4-phenoxyphenyl)ethanone is unique due to the presence of the phenoxyphenyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of complex fluorinated molecules .

Biological Activity

2-Chloro-2,2-difluoro-1-(4-phenoxyphenyl)ethanone is an organic compound characterized by its unique structure, which includes two fluorine atoms and a phenoxyphenyl group. This compound has garnered interest in the scientific community for its potential biological activities, particularly in enzyme inhibition and as a pharmacophore in drug design.

  • Molecular Formula: C14H10ClF2O
  • Molecular Weight: 276.68 g/mol
  • Structure: The compound features a chloro group and difluoro substituents on the ethanone backbone, enhancing its chemical stability and reactivity.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The difluoroethanone moiety can engage in hydrogen bonding and other interactions with active sites on target proteins, potentially leading to the modulation of enzymatic activity or receptor signaling pathways.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. Its fluorinated structure may enhance binding affinity to microbial targets, making it a candidate for further exploration in antimicrobial drug development .

Antiproliferative Effects

Studies on structurally related compounds have shown promising antiproliferative effects against various cancer cell lines. For instance, derivatives of difluorinated compounds have demonstrated significant growth inhibition in Ewing's sarcoma cells, suggesting that this compound could possess similar properties .

Structure-Activity Relationship (SAR) Studies

A comprehensive SAR study was conducted on fluorinated compounds to elucidate the impact of structural variations on biological activity. The presence of electron-withdrawing groups like fluorine was found to enhance the potency of certain derivatives against cancer cell lines. For example, modifications at the para position on the phenyl ring significantly influenced inhibitory activity, with some derivatives showing improved GI50 values .

CompoundStructureGI50 (μM)Activity
Compound AStructure A0.28Potent
Compound BStructure B0.92Moderate
This compoundStructureTBDTBD

Properties

IUPAC Name

2-chloro-2,2-difluoro-1-(4-phenoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF2O2/c15-14(16,17)13(18)10-6-8-12(9-7-10)19-11-4-2-1-3-5-11/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSXJIYWLRKCHJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C(F)(F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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